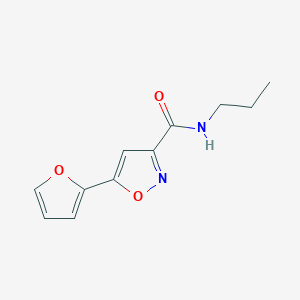

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-5-12-11(14)8-7-10(16-13-8)9-4-3-6-15-9/h3-4,6-7H,2,5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPQPLLRIIZLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NOC(=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.

Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of appropriate precursors under specific conditions.

Coupling of the Rings: The furan and oxazole rings are coupled through a series of reactions involving reagents such as carbon disulfide and potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of biomass-derived furfural, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used under reflux conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways . The compound's structure allows it to modulate biological pathways critical for cancer progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| 5b | U937 | 0.75 | Caspase activation leading to programmed cell death |

The compound has been studied for its potential bioactivity:

- Wnt Signaling Pathway Modulation : Research indicates that this compound may act as a modulator of the Wnt signaling pathway, which is crucial for cellular processes such as proliferation and differentiation. This modulation suggests potential applications in cancer treatment and regenerative medicine.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural similarities to other known antimicrobial agents indicate that it could be effective against various pathogens, although specific studies are still needed to confirm these effects .

Industrial Applications

In the industrial sector, this compound serves as a building block in organic synthesis. Its chemical stability and reactivity make it suitable for developing new materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the substituents attached to the carboxamide nitrogen or modifications to the oxazole/furan rings. These variations significantly influence physicochemical properties, target binding, and biological activity. Below is a systematic comparison:

Structural Analogues and Substituent Effects

SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)

- Substituent : The propyl chain is modified with an imidazole group.

- Activity : Acts as a Wnt/β-catenin signaling pathway agonist, promoting β-catenin stabilization and transcriptional activation .

- Key Difference : The imidazole group enhances hydrogen bonding and metal coordination, critical for binding to kinase targets.

Ceapin-A7 (N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)

- Substituent : A pyrazole ring bearing a bis(trifluoromethyl)benzyl group.

- Activity : Modulates unfolded protein response (UPR) by inhibiting ATF6α activation .

- Key Difference : The bulky, lipophilic trifluoromethyl groups increase membrane permeability and steric hindrance, influencing protein interactions.

5-(furan-2-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]-1,2-oxazole-3-carboxamide

- Substituent : A phenylpyrimidine-methyl group.

- Properties: Higher molecular weight (346.34 vs.

Thiazolyl Hydrazone Derivatives ()

- Core Structure : Thiazole-hydrazone with furan substituents.

- Activity : Antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC50 = 125 µg/mL against MCF-7 cells) .

- Key Difference : The thiazole-hydrazone scaffold introduces conjugation and planar geometry, favoring DNA interaction over oxazole-based compounds.

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an oxazole moiety, and a carboxamide functional group, which contribute to its unique biological profile. The chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for multiple therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

- Wnt/β-Catenin Pathway Modulation : The compound acts as an agonist of the Wnt/β-catenin signaling pathway, which is crucial in regulating cell proliferation and differentiation. This pathway's modulation has implications for cancer treatment and neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antibacterial properties against resistant bacterial strains, indicating potential applications in treating infections.

- Anticancer Properties : The ability to influence cellular signaling pathways positions this compound as a promising candidate for anticancer drug development.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Furan ring, oxazole | Anticancer, Antibacterial |

| 5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | Imidazole substitution | Anticancer |

| 5-(Furan-2-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide | Methyl substitution | Antibacterial |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells (OVCAR-3) with an IC50 value of approximately 31 µM . This suggests the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains including Staphylococcus aureus and Escherichia coli . These findings support the potential use of the compound in combating antibiotic-resistant infections.

Q & A

Basic: What are the key synthetic pathways for 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide?

The synthesis involves multi-step reactions:

- Coupling Reactions : The oxazole core is formed via [3+2] cycloaddition between nitrile oxides and alkynes, followed by furan substitution .

- Amide Bond Formation : Propylamine is coupled to the oxazole-3-carboxylic acid intermediate using carbodiimide-based activators (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization ensure >95% purity .

Advanced: How can structural ambiguities in analogs of this compound be resolved experimentally?

- X-ray Crystallography : Resolves stereochemical uncertainties in the oxazole-furan linkage (e.g., dihedral angle between rings) .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm regiochemistry of substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula discrepancies caused by isobaric fragments .

Basic: What is the mechanism of action of this compound in Wnt/β-catenin pathway activation?

The compound acts as a Wnt agonist by stabilizing β-catenin via inhibition of GSK-3β. It binds to Frizzled receptors, mimicking Wnt ligands and triggering downstream transcriptional activation .

Advanced: How to design experiments to assess off-target effects in Wnt pathway modulation?

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies non-canonical Wnt targets (e.g., Planar Cell Polarity genes) .

- Kinase Selectivity Panels : Screen against 468 kinases to rule out unintended inhibition (e.g., CDK2, MAPK) .

- CRISPR Knockout Models : Validate specificity using Frizzled/LRP6-deficient cell lines .

Basic: What biological activities are reported for structural analogs of this compound?

- Antimicrobial : S-alkyl derivatives show moderate activity against S. aureus (MIC 32–64 µg/mL) .

- Anticancer : Thiadiazole-triazole hybrids inhibit tumor cell proliferation (IC₅₀ 8–12 µM in HeLa) .

- Anti-inflammatory : Furan-oxazole carboxamides reduce TNF-α secretion in macrophages by 40–60% .

Advanced: How to optimize bioactivity through substituent modifications?

- Alkyl Chain Variation : Extending the N-propyl group to N-pentyl increases lipophilicity (logP +1.2) and S. aureus inhibition 2-fold .

- Heterocycle Replacement : Substituting furan with thiophene enhances metabolic stability (t₁/₂ from 2.1 to 4.3 hours in hepatocytes) .

- Electron-Withdrawing Groups : Adding -CF₃ to the oxazole ring improves Wnt agonism (EC₅₀ 0.8 µM vs. 2.3 µM for parent compound) .

Basic: What analytical methods validate purity and stability of this compound?

- HPLC-PDA : Purity ≥98% confirmed using C18 columns (ACN/H₂O +0.1% TFA) .

- Thermogravimetric Analysis (TGA) : Detects decomposition above 220°C, informing storage conditions .

- Forced Degradation Studies : Acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions assess hydrolytic stability .

Advanced: How to reconcile contradictory bioactivity data across studies?

- Meta-Analysis : Apply Fisher’s exact test to compare IC₅₀ values from independent assays (e.g., MTT vs. ATP-lite) .

- Stratified Sampling : Control for cell line heterogeneity (e.g., Wnt pathway basal activity in HCT116 vs. SW480) .

- QSAR Modeling : Identify physicochemical outliers (e.g., clogP >4 reduces solubility and false-negative activity) .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this scaffold?

- Free-Wilson Analysis : Quantifies contributions of substituents (e.g., furan vs. thiophene adds +0.5 pIC₅₀) .

- Molecular Dynamics Simulations : Predict binding poses with Frizzled receptors (RMSD <1.5 Å over 100 ns) .

- Parallel Synthesis : Generate 50+ analogs via automated amide coupling to map steric tolerance .

Basic: How to determine physicochemical properties like solubility and logP?

- Shake-Flask Method : Measure aqueous solubility (typically 5–20 µM in PBS pH 7.4) .

- HPLC logP Estimation : Use C18 retention times calibrated against standards (logP ≈2.1) .

- DSC/PXRD : Assess crystallinity and polymorph stability (melting point 148–152°C) .

Advanced: What strategies identify protein targets beyond Wnt pathway components?

- Chemical Proteomics : Use biotinylated probes for pull-down assays + LC-MS/MS (e.g., identifies off-target binding to PDGFRβ) .

- CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of unintended targets (e.g., HSP90 at 45°C) .

- SPR (Surface Plasmon Resonance) : Screen against 1,000+ human proteins to quantify binding kinetics .

Basic: How to assess compound stability under physiological conditions?

- Plasma Stability Assay : Incubate in human plasma (37°C, 24h); >80% remaining indicates suitability for in vivo studies .

- Microsomal Half-Life : Use liver microsomes + NADPH to estimate hepatic clearance (t₁/₂ ≈1.5 hours) .

- Photostability Testing : Expose to UV light (ICH Q1B) to detect degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.